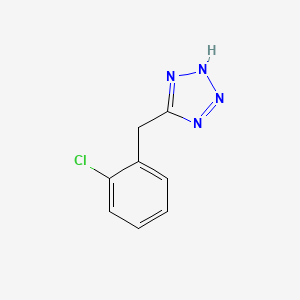

5-(2-Chloro-benzyl)-2H-tetrazole

Description

Significance of Tetrazole Scaffolds in Modern Chemical Science

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a structure of considerable interest in modern chemical science, particularly in pharmaceutical and materials research. mdpi.comresearchgate.net Although not found in nature, the synthetic versatility and unique physicochemical properties of tetrazole derivatives have established them as a cornerstone in drug discovery. researchgate.net

One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. beilstein-journals.orgacs.org With a similar pKa value and the ability to exist as an anion at physiological pH, the tetrazole ring can mimic the interactions of a carboxylate with biological targets while often providing improved metabolic stability and enhanced lipophilicity, which can lead to better pharmacokinetic profiles. acs.org This bioisosteric relationship has been successfully exploited in the design of numerous drugs.

The applications of tetrazoles are diverse, spanning a wide range of therapeutic areas. They are integral components of drugs with antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory activities. mdpi.com A notable example is Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, which features a prominent tetrazole group. mdpi.com Beyond medicine, tetrazoles are utilized in material science as ligands for creating metal-organic frameworks, as components in information recording systems, and in the formulation of gas-generating agents for applications like automotive airbags. researchgate.net

Overview of Benzyl-Substituted Tetrazoles in Research Contexts

Within the broad class of tetrazole derivatives, benzyl-substituted tetrazoles represent a significant area of research. The introduction of a benzyl (B1604629) group provides a versatile scaffold that allows for systematic structural modifications to explore structure-activity relationships (SAR). The phenyl ring of the benzyl substituent can be readily functionalized with various chemical groups, enabling chemists to fine-tune the steric, electronic, and hydrophobic properties of the molecule to optimize its interaction with a specific biological target.

Research into benzyl-substituted tetrazoles has yielded compounds with interesting biological profiles. For instance, a series of substituted benzyl tetrazoles were synthesized and evaluated as potent and selective histamine (B1213489) H3 receptor antagonists, highlighting their potential in the development of treatments for neurological disorders. Synthetic methodologies, such as multi-component reactions like the Ugi reaction, have been employed to rapidly generate libraries of these compounds for screening. acs.org Furthermore, novel 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles have been synthesized and shown to possess anti-proliferative activity, indicating their potential as anticancer agents. researchgate.net These examples underscore the value of the benzyl-tetrazole framework as a template for discovering new bioactive molecules.

Scope and Research Focus on 5-(2-Chloro-benzyl)-2H-tetrazole

This article focuses specifically on the chemical compound This compound . This molecule combines the established tetrazole core with a benzyl substituent bearing a chlorine atom at the ortho-position of the phenyl ring. The presence and position of the chlorine atom are expected to influence the molecule's conformational preferences and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its non-chlorinated or differently substituted counterparts.

The primary research interest in a compound like this compound lies in its potential as a building block or lead compound in drug discovery programs. Its structure is a logical extension of the exploration of benzyl-substituted tetrazoles. While extensive research dedicated solely to this specific molecule is not widely published, its chemical identity is well-established, and it is available as a research chemical. chemicalbook.comchemicalbook.com The study of this compound and its analogues contributes to the broader understanding of how halogen substitution on the benzyl ring impacts the therapeutic potential of tetrazole-based agents.

The following data table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 5-(2-Chlorobenzyl)-2H-tetrazole |

| CAS Number | 885278-31-9 chemicalbook.com |

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.62 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chlorophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQLKFGPPVBJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NNN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 2 Chloro Benzyl 2h Tetrazole

Classical and Contemporary Approaches to 5-Substituted Tetrazole Synthesis

The formation of the 5-substituted tetrazole core, a key structural motif in medicinal chemistry, can be achieved through several reliable synthetic pathways. numberanalytics.com These methods have evolved to improve efficiency, yield, and substrate scope.

[3+2] Cycloaddition Reactions in the Synthesis of 5-(2-Chloro-benzyl)-2H-tetrazole Precursors

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of 5-substituted-1H-tetrazoles. tandfonline.comresearchgate.net This reaction typically involves the coupling of a nitrile with an azide (B81097), often sodium azide. tandfonline.comresearchgate.netnih.gov For the synthesis of this compound, the precursor would be 2-(2-chlorophenyl)acetonitrile. This cycloaddition is effectively a "click" reaction, offering high yields and straightforward procedures. mdpi.com

The reaction is frequently catalyzed by an amine salt in a solvent like dimethylformamide (DMF). tandfonline.com Various nitriles, including aromatic and heteroaryl varieties, have proven to be reactive substrates for this transformation. researchgate.net The use of solid acid catalysts, such as silica (B1680970) sulfuric acid, has also been shown to effectively promote the [3+2] cycloaddition between nitriles and sodium azide, leading to high yields of the desired 5-substituted 1H-tetrazoles. nih.gov

| Catalyst System | Reaction Conditions | Yield (%) | Reference |

| Amine Salt | DMF | Good to Excellent | tandfonline.com |

| Silica Sulfuric Acid | DMF | 72-95 | nih.gov |

| OSU-6 (Mesoporous Silica) | DMF, 90°C | High | mdpi.com |

Nucleophilic Substitution Reactions in the Derivatization of Tetrazole Intermediates

Nucleophilic substitution reactions are pivotal for modifying tetrazole intermediates. The nitrogen atoms within the tetrazole ring can act as nucleophiles, allowing for N-substitution, a critical step in creating diverse tetrazole derivatives. numberanalytics.com In the context of synthesizing this compound, a pre-formed tetrazole ring can be alkylated using 2-chlorobenzyl halide.

Furthermore, nucleophilic aromatic substitution (SNA_r) reactions can be employed. For instance, pentafluoropyridine (B1199360) reacts with nucleophiles like 1-methyl-1H-tetrazole-5-thiol, resulting in the substitution of the fluorine atom at the 4-position. researchgate.net Similarly, organolithium reagents can react with 5-(2-methoxyphenyl)tetrazole derivatives through nucleophilic aromatic substitution. acs.org These examples highlight the versatility of nucleophilic substitution in functionalizing tetrazole-containing molecules. The reactivity in these substitutions can be influenced by factors such as the nature of the substituent on the tetrazole ring and the reaction conditions. numberanalytics.com

Multicomponent Reactions (MCRs) for the Construction of this compound Core

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like tetrazoles from simple starting materials in a single step. nih.govbenthamdirect.com The Ugi and Passerini reactions are notable examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.org

One MCR strategy involves the reaction of an amine, a carboxylic acid derivative, and an azide source, often accelerated by microwave irradiation. rug.nl This approach allows for the direct construction of 1,5-disubstituted tetrazoles. For the synthesis of the this compound core, this could involve the reaction of 2-chlorobenzylamine, a carbonyl source, and an azide. Another MCR approach for synthesizing 5-substituted 1H-tetrazoles involves the one-pot reaction of aldehydes, hydroxylamine, and an azide source.

The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. benthamdirect.combeilstein-journals.org These reactions are highly valued for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in enhancing the efficiency and selectivity of tetrazole synthesis. Both Lewis acid and heterogeneous catalysts have been successfully employed.

Lewis Acid Catalysis (e.g., ZnBr₂)

Lewis acids are frequently used to catalyze the [3+2] cycloaddition of nitriles and azides. organic-chemistry.org Zinc salts, such as zinc bromide (ZnBr₂), are particularly effective. researchgate.net The Lewis acid activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org This catalytic approach has been shown to work for a wide range of substrates, including aromatic nitriles, under relatively mild conditions. organic-chemistry.org

Other Lewis acids like aluminum chloride (AlCl₃) and various zinc(II) salts have also been reported to catalyze this transformation. nih.gov The development of highly Lewis acidic zinc cations is an active area of research, with the potential for even more efficient catalytic systems. anr.fr

| Lewis Acid Catalyst | Substrate Scope | Reaction Conditions | Reference |

| ZnBr₂ | Wide range of nitriles | Mild | organic-chemistry.org |

| AlCl₃ | Nitriles | - | nih.gov |

| Zn(II) salts | Nitriles | - | nih.gov |

Heterogeneous Catalysis (e.g., Mesoporous Silica, γ-Al₂O₃)

Heterogeneous catalysts offer significant advantages, including ease of separation and reusability. researchgate.netrsc.org Mesoporous silica materials, such as MCM-41 and SBA-15, have emerged as effective supports for catalytic systems in tetrazole synthesis. researchgate.netrsc.org For example, OSU-6, an MCM-41 type mesoporous silica with Brönsted acid properties, has been used as a metal-free, heterogeneous catalyst for the synthesis of 5-aryl-1H-tetrazoles. mdpi.com

Furthermore, various metal-functionalized mesoporous silicas have been developed. researchgate.net These include copper and nickel complexes supported on MCM-41, which have been used for the synthesis of tetrazoles in environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.net Magnetic mesoporous hollow spheres containing cobalt and nickel have also been shown to be highly efficient catalysts for the [2+3] cycloaddition, leading to excellent yields in short reaction times. nih.gov

Gamma-alumina (γ-Al₂O₃) is another robust heterogeneous catalyst support. Nickel supported on γ-Al₂O₃ has been developed as a reusable catalyst for other chemical transformations and demonstrates the potential of such materials in catalysis. nih.gov

| Heterogeneous Catalyst | Description | Advantages | Reference |

| OSU-6 (Mesoporous Silica) | Metal-free, Brönsted acidic | Reusable, mild conditions, high yields | mdpi.com |

| Cu- or Ni-Cytosine@MCM-41 | Metal-functionalized mesoporous silica | Recyclable, green solvents | researchgate.net |

| Co–Ni/Fe₃O₄@MMSHS | Magnetic mesoporous hollow spheres | High activity, short reaction times, recyclable | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. uniroma1.it Traditional methods for synthesizing tetrazoles often involve lengthy procedures and the use of hazardous reagents and solvents. beilstein-journals.org Green approaches focus on improving efficiency, reducing waste, and utilizing less toxic substances.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.

Research has demonstrated the feasibility of synthesizing tetrazole derivatives in aqueous media. For instance, the synthesis of 1,5-disubstituted tetrazoles has been successfully carried out in aqueous micelles at room temperature. mdpi.com Another approach involves using a biphasic solvent system of toluene (B28343) and water (9:1), which has been shown to provide quantitative product formation in the synthesis of certain tetrazole building blocks. beilstein-journals.org While combining water with other organic co-solvents like methanol (B129727), dichloromethane, or acetonitrile (B52724) has been explored, these often result in lower yields due to side product formation or low conversion rates. beilstein-journals.orgresearchgate.net

The Passerini three-component reaction (PT-3CR) is a notable method for efficiently synthesizing tetrazole building blocks from cost-effective and readily available materials, which can be adapted to aqueous conditions. beilstein-journals.orgnih.gov Although a model reaction using a methanol and water solvent system did not yield the desired product, further optimization with different solvent systems highlights the potential of aqueous-based reactions. beilstein-journals.org

Below is a table summarizing the effect of different solvent systems on the yield of a model Passerini tetrazole reaction, illustrating the challenges and successes of using aqueous media.

| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | MeOH/H₂O | Room Temp | 72 | 0 |

| 2 | Toluene/H₂O (9:1) | Room Temp | 24 | 90 |

| 3 | MeOH/H₂O (co-solvents) | Room Temp | 48 | 29-69 |

Data extrapolated from a model reaction for synthesizing tetrazole building blocks. beilstein-journals.org

Solvent-free conditions represent another green alternative. The [2+3] cycloaddition of p-toluenesulfonyl cyanide with azides to form 1,5-disubstituted tetrazoles has been effectively conducted under solvent-free conditions, offering good yields and simple product isolation. mdpi.com These methodologies suggest a promising avenue for the green synthesis of this compound, although specific adaptations would be required.

The use of recyclable catalysts is a cornerstone of green synthesis, as it reduces waste and lowers costs. In tetrazole synthesis, heterogeneous catalysts are particularly advantageous because they can be easily separated from the reaction mixture and reused.

A notable example is the use of a heterogeneous copper(II)-based catalyst for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles. rsc.org This method allows for rapid reaction times (3-30 minutes) and high yields. The catalyst can be recovered and reused multiple times without a significant loss of activity, demonstrating a practical application of green chemistry. rsc.org While this has been applied to various nitriles, its application to the synthesis of this compound is a viable possibility.

Another strategy involves the use of zinc carbonate as a catalyst in the preparation of carbamates, which avoids the use of toxic phosgene (B1210022) and results in high conversions without significant by-product formation or catalyst deactivation. uniroma1.it This highlights a broader trend towards replacing hazardous reagents with safer, catalytic alternatives.

Waste minimization is intrinsically linked to the principles of atom economy and reducing the use of auxiliary substances. One-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, are highly effective in reducing waste. google.com For example, a one-pot method for synthesizing 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) uses the same Lewis acid as a catalyst for both acylation and reduction reactions, significantly cutting down on catalyst consumption and eliminating the need for intermediate separation and purification. google.com Adopting such a strategy for this compound could streamline the process, reduce solvent use, and minimize waste.

The table below illustrates the recyclability of a heterogeneous Cu(II) catalyst in the synthesis of a model 5-substituted 1H-tetrazole.

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 90 |

Data based on the performance of a recyclable catalyst in a model tetrazole synthesis. rsc.org

By integrating solvent-free or aqueous reaction conditions with the use of recyclable catalysts and one-pot procedures, the synthesis of this compound can be made significantly more environmentally friendly. uniroma1.itresearchgate.net

Chemical Reactivity and Functionalization Studies of 5 2 Chloro Benzyl 2h Tetrazole

Electrophilic and Nucleophilic Reactions of the Tetrazole Ring

The tetrazole ring in 5-(2-chloro-benzyl)-2H-tetrazole is an electron-rich system, making it reactive towards electrophiles. The high density of nitrogen atoms also allows for various nucleophilic interactions.

The tetrazole moiety is known to act as a bioisostere for carboxylic acids, which influences its interaction with biological targets. beilstein-journals.orgnih.govacs.org It can also act as an efficient metal chelator. acs.org The acidic nature of the N-H bond in the tetrazole ring facilitates its deprotonation, forming a tetrazolate anion that can readily participate in nucleophilic reactions. nih.gov

The ring's nitrogen atoms can act as nucleophiles, attacking electrophilic centers. For instance, the tetrazole can react with alkyl halides or other electrophiles, leading to N-alkylation or N-acylation. These reactions are often regioselective, yielding a mixture of N1 and N2 substituted products.

Regioselective Functionalization of this compound (N1 vs. N2 Isomerism)

A key feature of the reactivity of 5-substituted tetrazoles is the tautomeric equilibrium between the 1H- and 2H-forms. nih.govmdpi.com In solution, the 1H-tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer is more stable. nih.gov This equilibrium has significant implications for the regioselective functionalization of the tetrazole ring, particularly in alkylation and acylation reactions, which can lead to either N1 or N2 isomers. The ratio of these isomers is influenced by various factors, including the nature of the substituent at the 5-position, the electrophile, and the reaction conditions.

Alkylation and Acylation Strategies

Alkylation and acylation are common methods for functionalizing the tetrazole ring. These reactions typically proceed via nucleophilic attack of the tetrazole nitrogen atoms on an electrophilic carbon.

For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like K2CO3 yields a mixture of two separable regioisomers. mdpi.com The reaction of 5-aryltetrazoles with hydroxybenzyl alcohols can also lead to mixtures of N1 and N2 isomers. researchgate.net The use of different alkylating agents and reaction conditions can favor the formation of one isomer over the other. For example, alkylation with tertiary alcohols in the presence of a Lewis acid like BF3·Et2O has been shown to be highly regioselective, favoring the formation of 2-alkyl-5-R-tetrazoles. epa.gov

Acylation reactions can be carried out using acyl halides or anhydrides. Similar to alkylation, the regioselectivity of acylation is dependent on the reaction conditions and the nature of the substrates.

Control of Regioselectivity through Reaction Conditions and Steric Effects

The regioselectivity of the functionalization of the tetrazole ring can be controlled by carefully choosing the reaction conditions. Factors such as the solvent, temperature, and the presence of a catalyst can significantly influence the outcome of the reaction. For example, in the alkylation of 5-aryltetrazoles, the choice of the acid catalyst can determine the isomeric ratio of the products. researchgate.net

Steric hindrance also plays a crucial role in determining the regioselectivity. Bulky substituents on the tetrazole ring or the electrophile can favor the formation of the less sterically hindered isomer. For instance, the alkylation of 5-substituted tetrazoles with bulky alcohols often leads to the selective formation of the 2-alkyltetrazole isomer. researchgate.net The electronic properties of the substituent at the 5-position of the tetrazole ring also influence the N1/N2 ratio.

Modifications of the 2-Chlorobenzyl Moiety

The 2-chlorobenzyl group of this compound offers several possibilities for further functionalization. These modifications can be used to synthesize a variety of derivatives with different properties.

Oxidation and Reduction Pathways

The benzyl group can be subjected to oxidation and reduction reactions. Oxidation of the methylene (B1212753) bridge can lead to the corresponding benzoyl derivative. Conversely, the chloro-substituent on the benzene (B151609) ring can be removed through reductive dehalogenation. These transformations can be achieved using standard organic chemistry methods. For instance, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved through catalytic hydrogenation.

Halogen-Based Transformations and Cross-Coupling Reactions

The chlorine atom on the benzyl group can be replaced by other functional groups through various transformations. Halogen exchange reactions can be used to introduce other halogens, such as bromine or iodine.

Furthermore, the chloro-substituent can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of derivatives. For example, a palladium-catalyzed cross-coupling reaction can be used to couple the 2-chlorobenzyl moiety with boronic acids or other organometallic reagents. uzh.chorganic-chemistry.org These reactions are powerful tools for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.gov

Advanced Spectroscopic and Computational Analysis in Research of 5 2 Chloro Benzyl 2h Tetrazole

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are indispensable for confirming the successful synthesis and structural integrity of tetrazole derivatives. High-resolution mass spectrometry and multi-dimensional NMR spectroscopy are particularly powerful tools for unambiguous structural assignment and for monitoring the progress of chemical reactions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of 5-(2-chloro-benzyl)-2H-tetrazole, providing exact mass measurements that confirm the elemental composition of the target molecule and any intermediates or byproducts. mdpi.com This technique is invaluable for monitoring reaction progress, allowing researchers to track the consumption of starting materials and the formation of the desired product in real-time. nih.gov

Typically conducted using electrospray ionization (ESI), HRMS analysis of tetrazole derivatives reveals protonated molecular ions ([M+H]⁺) whose measured mass-to-charge ratio (m/z) can be matched to the calculated theoretical mass with high accuracy (often within 5 ppm). mdpi.com A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles involves the neutral loss of a nitrogen molecule (N₂). mdpi.com This fragmentation results in a prominent signal corresponding to the [M+H-N₂]⁺ ion, which serves as a diagnostic marker for the tetrazole core structure. mdpi.com For this compound, the precise masses of these ions can be calculated and compared against experimental data to provide unequivocal product confirmation.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₈ClN₄⁺ | 195.0432 | Protonated molecular ion, confirming the elemental composition. |

| [M+H-N₂]⁺ | C₈H₈ClN₂⁺ | 167.0371 | Fragment ion resulting from the characteristic loss of dinitrogen from the tetrazole ring. |

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and advanced multi-dimensional techniques, is fundamental for the detailed structural elucidation of this compound and its derivatives. rsc.orgjournalajocs.com One of the key challenges in the synthesis of 5-substituted tetrazoles is the potential for forming two different N-H tautomers (1H and 2H) or N-substituted isomers. NMR provides a definitive method to distinguish between these structures.

A crucial diagnostic feature is the chemical shift of the carbon atom within the tetrazole ring (C5). For 2,5-disubstituted tetrazoles, this carbon signal typically appears around δ = 164 ppm, whereas for the corresponding 1,5-disubstituted isomer, it is found approximately 10 ppm upfield (e.g., δ ≈ 154 ppm). mdpi.com This significant difference allows for unambiguous assignment of the substitution pattern.

For more complex derivatives, multi-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These techniques reveal correlations between protons and directly attached carbons (HSQC) or between protons and carbons separated by two or three bonds (HMBC). For instance, an HMBC experiment on this compound would show a correlation between the benzylic protons (-CH₂-) and the tetrazole carbon (C5), confirming the connectivity of the molecule. rsc.org ¹⁵N NMR can also be used, as the nitrogen chemical shifts are highly sensitive to the electronic environment and substitution pattern of the tetrazole ring. rsc.org

Table 2: Typical NMR Chemical Shift Ranges for 2,5-Disubstituted Tetrazoles

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic-H (chlorobenzyl) | 7.2 - 7.5 | Pattern depends on substitution. |

| ¹H | Benzylic-CH₂ | ~4.3 - 4.5 | Methylene (B1212753) bridge protons. |

| ¹³C | Tetrazole-C5 | ~164 | Key diagnostic signal for the 2,5-isomer. mdpi.com |

| ¹³C | Benzylic-CH₂ | ~30 - 35 | - |

| ¹³C | Aromatic-C | 125 - 140 | Includes C-Cl bearing carbon. |

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides a powerful lens through which to examine the properties of this compound at a molecular level. These in silico studies complement experimental data by offering insights into electronic structure, conformational dynamics, and relative stabilities that can be difficult to obtain through laboratory methods alone.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the electronic structure and predict the chemical reactivity of tetrazole derivatives. scilit.combohrium.com Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly applied to optimize the molecular geometry and calculate various molecular descriptors. researchgate.net

These calculations yield valuable information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. orientjchem.org

Furthermore, global reactivity descriptors such as chemical potential (µ), hardness (η), and the global electrophilicity index (ω) can be calculated. orientjchem.org These parameters help in quantitatively assessing the molecule's reactivity. Analysis of the electrostatic potential (ESP) map can identify the most likely sites for electrophilic and nucleophilic attack, providing a predictive model for how the molecule will interact with other reagents. bohrium.com

Table 3: Conceptual DFT Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity (ω) | µ² / 2η | Quantifies the ability of a species to accept electrons. |

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and non-covalent interactions. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed picture of how the molecule behaves in different environments, such as in solution or a crystal lattice. nih.gov

A key area of investigation for this molecule is the conformational freedom of the 2-chlorobenzyl group relative to the tetrazole ring. The torsion angle defined by the C-C-CH₂-N linkage can be monitored during a simulation to identify low-energy conformations and the barriers to rotation between them. This analysis helps to understand the molecule's preferred shape.

MD simulations are also crucial for studying intermolecular interactions. They can predict how molecules of this compound might interact with each other or with solvent molecules through hydrogen bonds (e.g., involving the tetrazole N-H), π-π stacking between the phenyl and tetrazole rings, and weaker C-H···π interactions. researchgate.net Understanding these interactions is fundamental to predicting crystal packing and solubility.

Numerous theoretical studies have consistently shown that for most 5-substituted tetrazoles, the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in the gas phase. acs.orgnih.gov High-level ab initio and DFT calculations have been used to determine the relative energies of the tautomeric pairs. nih.govresearchgate.net The greater stability of the 2H-isomer is often attributed to its higher degree of aromaticity and more favorable electronic distribution. ijsr.net For 5-(2-chloro-benzyl)tetrazole, calculations would compare the Gibbs free energy of the 2H-tautomer (the named compound) with its 1H-tautomer, 5-(2-chloro-benzyl)-1H-tetrazole. The results of such calculations overwhelmingly predict the 2H form to be the more stable and thus the predominant species at equilibrium.

Table 4: General Computational Findings on the Stability of 5-Substituted Tetrazole Tautomers

| Tautomer | General Finding | Supporting Rationale from Literature |

|---|---|---|

| 2H-Tautomer | Generally more stable | Calculated heats of formation are lower; often exhibits higher aromatic character based on NICS and geometry-based indices. acs.orgijsr.net |

| 1H-Tautomer | Generally less stable | Higher in relative energy compared to the 2H-isomer. nih.gov |

Molecular Interactions and Biological Activity Studies of 5 2 Chloro Benzyl 2h Tetrazole Derivatives in Vitro & in Silico

Bioisosteric Properties of the Tetrazole Moiety in Relation to 5-(2-Chloro-benzyl)-2H-tetrazole

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a substitution that can significantly enhance a molecule's pharmacological profile. This is attributed to the similar acidic properties and spatial arrangement of the tetrazole ring compared to a carboxylic acid. The pKa of the N-H proton in a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to act as a proton donor in biological systems. nih.gov

This bioisosteric replacement offers several advantages. The tetrazole group generally exhibits improved metabolic stability and bioavailability compared to the more easily metabolized carboxylic acid group. nih.gov Furthermore, the more lipophilic nature of the tetrazole ring can enhance cell membrane permeability. The electronic and molecular properties of tetrazole-containing compounds have been shown to be similar to their carboxylic acid counterparts through computational quantum methods. nih.gov

The strategic incorporation of a tetrazole moiety, as seen in this compound, is a key design element in medicinal chemistry. This substitution can lead to compounds with retained or even improved biological activity while possessing a more favorable pharmacokinetic profile. nih.gov For instance, replacing a carboxylic acid with a tetrazole in certain inhibitors has led to improved antimalarial properties. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Impact of Substituent Modifications on Biological Activity Profiles

Modifications to the substituents on the benzyl (B1604629) ring and the tetrazole moiety of this compound analogues have a profound impact on their biological activity.

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical. For example, in a series of tetrazole-based growth hormone secretagogues, substitution at the ortho position of the benzyl moiety was found to be favorable for activity. nih.gov The introduction of a chlorine atom, as in the 2-chloro-benzyl group, can influence the electronic properties and conformation of the molecule, potentially enhancing its interaction with biological targets. nih.gov In some cases, electron-withdrawing groups on the phenyl ring have been shown to enhance activity. nih.gov

Modifications of the Tetrazole Ring: While the 2,5-disubstituted tetrazole scaffold is a key feature, alterations can be made. For instance, in some series, 2,5-disubstituted-1,3,4-oxadiazoles have been explored as bioisosteres of the tetrazole ring, showing excellent activity. unifi.it

Experimental Design Strategies for SAR Establishment in Tetrazole Derivatives

Establishing a clear SAR for tetrazole derivatives involves a systematic approach to synthesis and biological evaluation. A common strategy is to create a library of analogues by systematically varying the substituents at different positions of the molecule. nih.gov

This often begins with a "lead" compound, such as this compound, which has shown some desired biological activity. Researchers then synthesize a series of related compounds where, for example:

The position of the chlorine atom on the benzyl ring is moved (e.g., to the 3- or 4-position).

The chlorine atom is replaced with other halogens (e.g., fluorine, bromine) or with other functional groups (e.g., methyl, methoxy).

Additional substituents are introduced onto the benzyl ring.

Each of these new compounds is then tested in the same biological assays as the lead compound. By comparing the activities of the different analogues, researchers can deduce which structural features are important for activity. nih.gov Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can also be employed to correlate structural properties with biological activity and to predict the activity of new, unsynthesized compounds. nih.gov

In Vitro Enzyme Inhibition and Receptor Binding Studies

The biological effects of this compound and its derivatives are often mediated through their interaction with specific enzymes and receptors. In vitro studies are essential for elucidating these interactions and understanding the mechanism of action at a molecular level.

Mechanistic Insights into Enzyme Inhibition

Derivatives containing the 2-chlorobenzyl moiety have been investigated as inhibitors of various enzymes:

1-deoxy-D-xylulose 5-phosphate synthase (DXS): An N-(2-chlorobenzyl)-substituted hydroxamate, which can be seen as a structural relative, was identified as an inhibitor of DXS with an IC50 value of 1.0 μM. rsc.orgnih.gov DXS is a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis, which is essential in many pathogens. rsc.orgnih.gov

Urease: Tetrazole derivatives have shown potential as urease inhibitors. researchgate.net Urease is an important enzyme in certain pathogenic bacteria and fungi. The inhibitory activity of tetrazole derivatives is often compared to standards like thiourea. researchgate.net

Thrombin: While direct studies on this compound as a thrombin inhibitor are not specified, related pyrrolidine-fused scaffolds have been identified as thrombin binders, suggesting a potential area for exploration. acs.org

The following table summarizes the inhibitory activities of some tetrazole derivatives against urease:

| Compound | IC50 (µM) |

| Thiourea (Standard) | 21.25 ± 0.15 |

| Derivative 5a | 18.50 ± 0.28 |

| Derivative 5b | 19.80 ± 0.19 |

| Derivative 5c | 20.10 ± 0.25 |

| Derivative 5d | 22.34 ± 0.34 |

| Derivative 5e | 25.10 ± 0.21 |

| Data sourced from a study on tetrazole derivatives with pyrrole-2,5-dione moieties. researchgate.net |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides valuable insights into the binding mode and interactions of a ligand with its target protein at the atomic level.

For derivatives of this compound, molecular docking studies have been employed to understand their interactions with various biological targets:

Proto-oncogene tyrosine-protein kinase Src: In a study of 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles, molecular docking revealed that the 2-substituted-benzyl group plays an important role in the interactions with the Src protein. researchgate.net The 2-(4-chloro-benzyl) derivative, in particular, showed significant anti-proliferative activity, and docking studies helped to rationalize this by identifying key binding interactions within the ATP binding pocket of the enzyme. researchgate.net

Urease: Docking studies of tetrazole derivatives with urease have helped to elucidate the binding mode and identify key amino acid residues involved in the interaction. nih.gov

The following table highlights key interactions observed in molecular docking studies of a related 2-(4-chloro-benzyl)-5-(2-methylbenzofuran-3-yl)-2H-tetrazole with the Src protein: researchgate.net

| Interacting Residue | Type of Interaction |

| Lys295 | Hydrogen Bond |

| Met302 | Hydrogen Bond |

| Phe278 | Pi-Pi Stacking |

| Leu273, Ala293, Tyr340, Met341, Leu393, Val281 | Hydrophobic Interactions |

These computational insights, combined with experimental data, are invaluable for the rational design of new and more potent inhibitors. researchgate.net

Antimicrobial Activity of this compound and its Derivatives (In Vitro)

Derivatives of this compound have demonstrated a notable spectrum of antimicrobial activities. These compounds have been synthesized and tested against various pathogenic microorganisms, revealing their potential as antibacterial and antifungal agents. researchgate.net The presence of the tetrazole moiety, often considered a bioisostere for the carboxylic acid group, contributes to the metabolic stability and biological activity of these molecules. nih.gov

Studies have shown that tetrazole derivatives, including those with a benzyl substitution, possess significant antibacterial properties. isfcppharmaspire.com For instance, newly synthesized tetrazole derivatives have been tested against both Gram-positive and Gram-negative bacteria. chemistryjournals.netjournalajocs.com The antibacterial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. mdpi.com

Research on related structures, such as 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazole derivatives, has provided insights into their antibacterial potential. researchgate.net For example, the introduction of a chloro group on the benzyl ring can influence the antibacterial action. nih.gov In one study, various tetrazole derivatives were synthesized and their antibacterial activity was evaluated against strains like Staphylococcus aureus and Escherichia coli. echemcom.com The results indicated that many of these compounds exhibited good antibacterial activity. echemcom.com

Table 1: In Vitro Antibacterial Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Tetrazole-based pyrazole (B372694) and pyrimidine (B1678525) derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity | isfcppharmaspire.com |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Various bacterial strains | Excellent interaction compared to standard drugs | mdpi.com |

| Tetrazole derivatives of cromoglicic acid | Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive) | Good activity | echemcom.com |

| Saccharin–tetrazolyl analogs | Gram-positive strains | High MIC and MBC values at pH 4.0 | nih.gov |

The antifungal potential of this compound and its derivatives has also been a subject of investigation. cyberleninka.runih.gov Tetrazole-containing compounds have been reported to exhibit a broad spectrum of antifungal activity. isfcppharmaspire.com For example, newly synthesized tetrazole derivatives were tested against fungal strains such as Aspergillus flavus, Aspergillus fumigates, Penicillium marneffei, and Trichophyton mentagrophytes, showing varying degrees of activity.

In a study focused on tetrazole derivatives bearing a pyrrolidine (B122466) moiety, compounds were screened for their ability to inhibit Candida albicans. nih.gov The research identified compounds that were effective against both planktonic and sessile (biofilm) forms of the fungus. nih.gov Another study evaluated the antifungal activity of tetrazole derivatives against Candida albicans, with some compounds demonstrating good inhibitory efficacy when compared to the standard drug fluconazole. journalajocs.com The antifungal activity of these compounds is often attributed to their ability to disrupt fungal cell membranes or interfere with essential cellular processes. scielo.br

Table 2: In Vitro Antifungal Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Newly synthesized tetrazole derivatives | Aspergillus flavus, Aspergillus fumigates, Penicillium marneffei, Trichophyton mentagrophytes | Displayed different degrees of antifungal activity | |

| Tetrazole derivatives bearing pyrrolidine moiety | Candida albicans | Inhibited planktonic and sessile cells | nih.gov |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Various fungal strains | Excellent resistance compared to standard drugs | mdpi.com |

| Tetrazole derivatives synthesized from hydrazone | Candida albicans | Good inhibitory efficacy | journalajocs.com |

Other In Vitro Biological Activities and Potential Molecular Mechanisms

Beyond their antimicrobial effects, derivatives of this compound have been explored for other important biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These activities are often interconnected and can be attributed to the compound's ability to modulate various cellular pathways.

The anti-inflammatory and antioxidant potential of tetrazole derivatives has been documented in several studies. isfcppharmaspire.comnih.gov The anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators in cell-based assays. nih.gov For example, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the release of pro-inflammatory cytokines like NO, IL-6, and TNF-α in RAW264.7 cells. nih.gov

The antioxidant activity of these compounds is frequently evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netechemcom.com A study on novel 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-(2H-chromen-3-yl)-2H-tetrazoles demonstrated their in vitro antioxidant activity through various scavenging methods. researchgate.net Similarly, tetrazole derivatives of cromoglicic acid showed good antioxidant activity when compared to ascorbic acid. echemcom.com The antioxidant properties of these compounds are crucial as they can mitigate oxidative stress, which is implicated in various pathological conditions. plos.org

The cytotoxic activity of tetrazole derivatives against various cancer cell lines has been an area of active research. isfcppharmaspire.comnih.govresearchgate.net The antiproliferative effects of these compounds are typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.netplos.org

For instance, a series of 2,5-regioselective benzofuran-tetrazole hybrids were synthesized and evaluated for their anti-proliferative activity against HCT116 and Miapaca2 cell lines. researchgate.net Some of these compounds displayed significant anti-proliferative effects at low micromolar concentrations. researchgate.net In another study, glucopyranosyl-conjugated benzyl derivatives were synthesized and one compound, in particular, inhibited the proliferation of colorectal cancer cells with a potency comparable to the standard drug 5-fluorouracil, while showing improved selectivity towards cancer cells. nih.gov The cytotoxic effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) in tumor cells. nih.govrsc.org

Table 3: In Vitro Cytotoxicity of Selected Tetrazole Derivatives

| Compound/Derivative | Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| 2,5-regioselective benzofuran-tetrazole hybrids | HCT116, Miapaca2 | Compound (XIIIe) IC50: 3.19 μM, Compound (XIIIm) IC50: 2.25 μM | researchgate.net |

| Glucopyranosyl-conjugated benzyl derivatives | HCT-116 (colorectal cancer) | Comparable potency to 5-fluorouracil | nih.gov |

| Copper(II) complexes with 5-methyltetrazole (B45412) | A549, Hep2, HepG2, MCF7 | LC50 values exceeding cisplatin | rsc.org |

| Saccharin–tetrazolyl analogs | H7PX glioma cells | Nontoxic in concentrations of 0–100 µg/mL | nih.gov |

Coordination Chemistry and Material Science Applications of 5 2 Chloro Benzyl 2h Tetrazole Analogues

5-(2-Chloro-benzyl)-2H-tetrazole as a Ligand in Metal Complexes

The nitrogen-rich tetrazole ring is an excellent coordinating agent for a variety of metal ions, leading to the formation of stable metal-organic complexes. lifechemicals.com The specific analogue, this compound, and related structures, have been investigated for their ability to form coordination compounds with diverse and interesting properties.

Synthesis and Characterization of Coordination Compounds

The synthesis of coordination compounds involving tetrazole-based ligands typically involves the reaction of a metal salt with the tetrazole derivative in a suitable solvent. The resulting complexes can then be characterized using a variety of analytical techniques to determine their structure and properties.

For instance, the synthesis of new metal complexes with ligands such as 2-carboxy benzaldehyde (B42025) aroylhydrazones has been achieved through the condensation of 2-carboxy benzaldehyde with hydrazide derivatives. ekb.eg These ligands, which can act as monobasic tridentate ligands, coordinate to metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to form complexes with proposed octahedral geometries. ekb.eg Similarly, copper(II) complexes have been synthesized using 5-methyl-1H-tetrazole and bipyridine or phenanthroline derivatives, resulting in binuclear structures. rsc.org

The characterization of these complexes is crucial for understanding their chemical nature. Techniques such as elemental analysis, molar conductance, magnetic susceptibility, and various spectroscopic methods (UV-Vis, IR) are routinely employed. ekb.eg X-ray crystallography provides definitive structural information, as demonstrated in the characterization of two new transition metal coordination complexes, [Co(Tppebc)2(Py)(H2O)]n and [Ni(Tppebc)2(Py)(H2O)]n, which feature a 1D chain structure. scielo.br

Table 1: Examples of Synthesized Metal Complexes with Tetrazole Analogues

| Complex | Metal Ion | Ligands | Key Structural Feature | Reference |

| [Cu2(bipy)2L4] | Cu(II) | 5-methyltetrazole (B45412), 2,2'-bipyridine | Binuclear | rsc.org |

| [Cu2(phen)2L4] | Cu(II) | 5-methyltetrazole, 1,10-phenanthroline | Binuclear | rsc.org |

| [Co(Tppebc)2(Py)(H2O)]n | Co(II) | 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid, Pyridine | 1D Chain | scielo.br |

| [Ni(Tppebc)2(Py)(H2O)]n | Ni(II) | 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid, Pyridine | 1D Chain | scielo.br |

| [M(L-H)2]·xH2O | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 2-carboxy benzaldehyde aroylhydrazones | Octahedral | ekb.eg |

Investigation of Binding Modes and Coordination Geometries

The tetrazole ring offers multiple potential coordination sites through its nitrogen atoms. The specific binding mode and resulting coordination geometry are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the tetrazole ring, and the reaction conditions.

In many instances, the tetrazole ligand coordinates to the metal center through one or more of its nitrogen atoms. For example, in the cobalt(II) and nickel(II) complexes with the bifunctional tetrazole-carboxylate ligand, the metal centers adopt a distorted octahedral geometry, coordinating with nitrogen atoms from two different tetrazole ligands. scielo.br The coordination environment is completed by oxygen atoms from the carboxylate groups and a water molecule. scielo.br

The coordination can also lead to the formation of polynuclear structures. For example, the copper(II) complexes with 5-methyltetrazole and bipyridine/phenanthroline derivatives form binuclear structures where the copper centers are bridged by the tetrazole ligands. rsc.org The resulting coordination polyhedron around each copper ion is described as a square pyramid. rsc.org The versatility of the tetrazole ring as a building block in coordination chemistry is further highlighted by its ability to form extended structures like 1D chains through bridging interactions. scielo.br

Potential Applications in Material Science Beyond Traditional Uses

The unique properties of tetrazole-containing compounds extend their utility beyond fundamental coordination chemistry into the realm of material science. Researchers are exploring their potential in applications such as corrosion inhibition and the development of advanced polymers and materials. lifechemicals.com

Corrosion Inhibition Studies and Mechanisms for Related Compounds

Tetrazole derivatives have shown significant promise as corrosion inhibitors for various metals and alloys. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. researchgate.netresearchgate.net

The mechanism of corrosion inhibition by tetrazole derivatives involves the interaction of the heteroatoms (nitrogen) and π-electrons of the aromatic ring with the metal surface. researchgate.net This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net Quantum chemical studies, such as Density Functional Theory (DFT), have been employed to understand the relationship between the molecular structure of tetrazole inhibitors and their performance. nih.govacs.orgnih.gov These studies have shown that parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap are crucial in determining the inhibition efficiency. nih.govnih.gov For instance, theoretical calculations have indicated that tetrazole molecules with electron-donating groups, particularly in the 2H-tetrazole isomeric form, can be effective corrosion inhibitors for copper by forming strong bonds with the metal surface. nih.govacs.org

Table 2: Corrosion Inhibition Efficiency of Selected Tetrazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | Copper | Nitric Acid | 97.5 | researchgate.net |

| 1-phenyl-1H-tetrazole-5-thiol (A) | Aluminum | 1.0 M HCl | High (best among tested) | researchgate.net |

Exploration in Polymer and Advanced Material Development

The incorporation of tetrazole moieties into polymer structures can impart unique and desirable properties to the resulting materials. lifechemicals.com These properties can include high nitrogen content, enhanced thermal stability, and specific coordination capabilities, making them suitable for a range of advanced applications.

For example, polymers containing tetrazole fragments are being investigated as microporous organic materials for applications such as carbon dioxide capture, leveraging the ability of the tetrazole nitrogen atoms to interact with CO2 molecules. lifechemicals.com Furthermore, the high nitrogen content and heat of formation of the tetrazole ring make it a key component in the development of high-energy density materials (HEDMs). nih.gov Polymethylenetetrazole (PMT), a tetrazole-containing polymer, has been synthesized and characterized as a potential insensitive explosive due to its high density and thermal stability. nih.gov

The versatility of the tetrazole ring also allows for its use as a building block in the synthesis of metal-organic frameworks (MOFs). lifechemicals.com These materials, constructed from metal ions or clusters linked by organic ligands, can exhibit high porosity and are being explored for applications in gas storage and separation. google.com The ability of the tetrazole ligand to coordinate with metal ions in various ways is crucial for the rational design of these functional materials. Additionally, some tetrazole derivatives are used in the synthesis of advanced materials like polymers and coatings that require specific thermal and mechanical properties. chemimpex.com

Emerging Research Directions and Future Perspectives for 5 2 Chloro Benzyl 2h Tetrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tetrazoles, including 5-(2-chloro-benzyl)-2H-tetrazole, is undergoing a significant transformation towards greener and more efficient methods. bohrium.com Traditional approaches often involve harsh reaction conditions and the use of toxic reagents. rsc.org Modern research is focused on overcoming these limitations.

A primary goal is the development of novel catalytic systems . The use of heterogeneous catalysts, such as nanomaterials, is a promising avenue. rsc.orgnih.gov These catalysts offer high efficiency, easy recovery, and reusability, contributing to more sustainable processes. rsc.org For instance, copper (II) complexes and cobalt-based zeolites have been shown to effectively catalyze the [3+2] cycloaddition of nitriles and azides, a key step in tetrazole synthesis. jchr.orgacs.org This approach not only improves yields but also operates under milder, more environmentally friendly conditions. jchr.orgjchr.org

Multicomponent reactions (MCRs) are also gaining traction as a sustainable synthetic strategy. bohrium.com MCRs offer a step- and atom-economical approach by combining multiple starting materials in a single pot, thereby reducing waste and simplifying procedures. bohrium.combeilstein-journals.org The application of MCRs to tetrazole synthesis is an active area of research, aiming to create complex molecules like this compound and its derivatives in a more efficient and sustainable manner. bohrium.combeilstein-journals.orgnih.gov

Furthermore, the use of alternative energy sources such as microwave irradiation is being explored to accelerate reaction times and improve yields. thieme-connect.comorganic-chemistry.org Microwave-assisted synthesis has been successfully applied to the formation of 5-substituted 1H-tetrazoles from inactive nitriles. thieme-connect.com

The development of flow chemistry techniques presents another significant advancement. Continuous-flow microreactors offer a safe and efficient method for tetrazole synthesis, particularly for large-scale production. scispace.com This technology minimizes the hazards associated with explosive intermediates like hydrazoic acid and allows for precise control over reaction parameters, leading to high yields and purity. scispace.com

The following table summarizes some of the novel synthetic methods being explored for tetrazole synthesis:

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Heterogeneous Nanocatalysis | Use of catalysts like CuFe2O4@agar@Cu2O and CoY zeolite. | High yields, recyclability, mild conditions, green synthesis. | rsc.orgacs.orgacs.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | Step and atom economy, reduced waste, efficiency. | bohrium.combeilstein-journals.orgnih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to drive reactions. | Reduced reaction times, enhanced yields and purity. | thieme-connect.comorganic-chemistry.org |

| Continuous-Flow Chemistry | Synthesis in microreactors for continuous production. | Enhanced safety, scalability, high yields, process control. | scispace.com |

Advanced Mechanistic Studies and Reaction Pathway Elucidation

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic routes and designing new ones. The classical method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with a nitrile. thieme-connect.com However, the precise mechanism of this reaction has been a subject of debate. nih.govacs.org

Recent computational studies, employing methods like Density Functional Theory (DFT) , have provided significant insights. These studies suggest that the reaction may not be a simple concerted cycloaddition. Instead, a stepwise mechanism involving the activation of the nitrile to form an imidoyl azide intermediate, which then cyclizes to the tetrazole, is proposed. nih.govacs.orgresearchgate.net The activation barrier for this process is found to be strongly influenced by the electronic nature of the substituent on the nitrile. nih.govresearchgate.net

The role of the catalyst in the reaction pathway is another area of active investigation. For instance, in metal-catalyzed reactions, it is believed that the metal ion coordinates with the nitrile group, activating it for the subsequent cycloaddition with the azide. researchgate.net Plausible reaction pathways involving the formation of metal-azido complexes as intermediates have been proposed. acs.orgresearchgate.net

Understanding the regioselectivity of reactions, such as the alkylation of 5-substituted 1H-tetrazoles, is also critical. Research has shown that the formation of 2,5-disubstituted tetrazoles is often favored over the 1,5-disubstituted isomers. rsc.org The regioselectivity is not solely dependent on steric hindrance but can be influenced by the reaction mechanism and intramolecular stabilization of intermediates. rsc.org

Rational Design of Derivatives with Tailored Biological Activities

The tetrazole moiety is recognized as a valuable pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. thieme-connect.comnih.gov This has spurred significant interest in the rational design of derivatives of this compound with specific biological activities. researchgate.netresearchgate.netresearchgate.net

The design process often involves modifying the core structure by introducing different substituents to enhance interactions with biological targets. nih.gov For example, research has focused on synthesizing hybrid molecules that combine the tetrazole ring with other bioactive heterocyclic systems, such as thiadiazoles or indoles, to create compounds with potent anticancer or antimicrobial properties. researchgate.netrsc.org

Structure-activity relationship (SAR) studies are integral to this process. By systematically altering different parts of the molecule, such as the linker between the tetrazole ring and other functional groups, researchers can identify key structural features that contribute to the desired biological effect. nih.gov For instance, in the design of monoamine neurotransmitter reuptake inhibitors, the length of the linker and the nature of the aromatic substituents were found to be critical for potency. nih.gov

Molecular docking simulations are also employed to predict how these designed derivatives will bind to their target proteins, providing a rationale for the observed biological activities and guiding further optimization. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize drug discovery and materials science. nih.gov These powerful computational tools are being increasingly applied to the design and activity prediction of novel compounds, including derivatives of this compound.

Deep learning models, a subset of ML, are particularly well-suited for this task. youtube.com They can learn to automatically extract relevant features from molecular representations, such as graphs or strings, and use these features to predict properties like bioactivity, toxicity, and pharmacokinetic profiles. youtube.comyoutube.com

Furthermore, generative AI models can be used for de novo drug design. youtube.com These models can learn the underlying rules of chemical space and generate novel molecular structures that are optimized for a specific biological target or a desired set of properties. This opens up exciting possibilities for the discovery of entirely new classes of tetrazole-based compounds with enhanced therapeutic potential.

Role in Sustainable Chemical Processes and Industrial Scale-Up Considerations

The principles of green chemistry are becoming increasingly important in the chemical industry. The development of sustainable processes for the synthesis of this compound and its derivatives is a key area of focus for industrial applications.

This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product and waste streams. The use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions are all critical considerations. jchr.orgjchr.org

The transition from laboratory-scale synthesis to industrial-scale production presents unique challenges. scispace.com Processes must be robust, scalable, and economically viable. The adoption of continuous-flow manufacturing, as mentioned earlier, is a significant step towards achieving these goals. scispace.com Flow chemistry not only improves safety and efficiency but also allows for better process control and automation, which are essential for large-scale production.

Furthermore, the development of recyclable catalysts is crucial for minimizing waste and reducing the environmental impact of the manufacturing process. rsc.org The ability to recover and reuse expensive and often hazardous catalysts is a key tenet of sustainable industrial chemistry.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(2-Chloro-benzyl)-2H-tetrazole derivatives?

The synthesis typically involves 1,3-dipolar cycloaddition of nitriles with sodium azide (NaN₃) under acidic conditions (e.g., NH₄Cl in DMF). For example, 2-cyano benzoxazole derivatives react with NaN₃ to yield tetrazole intermediates, which are subsequently alkylated with 2-chlorobenzyl halides . Alternatively, heterogeneous catalysis (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 at 70–80°C facilitates efficient coupling of chlorobenzyloxy precursors with tetrazole-thiol intermediates . Yield optimization often requires controlled stoichiometry and reaction time, monitored via TLC.

Basic: How can FT-IR and ¹H NMR spectroscopy confirm the structure of this compound derivatives?

- FT-IR : The tetrazole ring exhibits a characteristic N–H stretch at ~3100–3400 cm⁻¹, while C–Cl bonds from the 2-chlorobenzyl group show absorption at ~550–650 cm⁻¹. Aromatic C=C stretches appear at ~1600 cm⁻¹ .

- ¹H NMR : The benzylic CH₂ group adjacent to chlorine resonates as a singlet at δ 4.2–4.5 ppm. Aromatic protons from the 2-chlorophenyl moiety appear as multiplets at δ 7.2–7.8 ppm. The tetrazole NH proton (if unsubstituted) is typically absent due to exchange broadening .

Advanced: What strategies address regioselectivity challenges during alkylation of 5-substituted tetrazoles?

Regioselectivity between N1- and N2-alkylation is influenced by steric/electronic factors. Base-mediated conditions (e.g., K₂CO₃ in DMF) favor N2-alkylation due to deprotonation of the more acidic N2-H (pKa ~4.5 vs. N1-H pKa ~8.5). For example, benzyl bromide reacts with 5-substituted tetrazoles to yield predominantly 2-benzyl-2H-tetrazoles . Computational studies (DFT) can predict regioselectivity by comparing transition-state energies .

Advanced: How can X-ray crystallography resolve ambiguities in tetrazole derivative structures?

SHELXL is widely used for refining crystal structures. Key steps include:

- Data collection with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution via dual-space methods (SHELXT) and refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms.

- Validation using R-factor convergence (<5%) and Hirshfeld surface analysis to confirm hydrogen-bonding networks (e.g., tetrazole N–H⋯O interactions) . ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Advanced: What green chemistry approaches improve the sustainability of tetrazole synthesis?

- Oxidative cross-coupling : Using O₂ (1 atm) as an oxidizer avoids toxic reagents (e.g., CuCl₂) in Pd-catalyzed couplings between N-H tetrazoles and boronic acids .

- Solvent-free conditions : Microwave-assisted reactions in PEG-400 reduce waste and energy consumption .

- Heterogeneous catalysis : Bleaching Earth Clay minimizes metal contamination and enables catalyst recycling .

Advanced: How do computational methods aid in predicting the bioactivity of this compound derivatives?

- Docking studies : Ligand-receptor interactions (e.g., with Mycobacterium tuberculosis enzymes) are modeled using AutoDock Vina. Binding affinity (ΔG) and pose validation (RMSD <2 Å) prioritize candidates .

- Molecular dynamics (MD) : Simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions (e.g., SPC water model).

- ADMET prediction : Tools like SwissADME evaluate drug-likeness (Lipinski’s Rule of Five) and toxicity (AMES test) .

Advanced: How should researchers address contradictory data in tetrazole derivative characterization?

- Case 1 : Discrepant NMR signals may arise from tautomerism (1H- vs. 2H-tetrazole). Use variable-temperature NMR or X-ray crystallography to confirm the dominant tautomer .

- Case 2 : Conflicting bioactivity results (e.g., antimicrobial assays) require standardized protocols (e.g., CLSI guidelines) and controls (e.g., ciprofloxacin for Gram-negative bacteria) .

Basic: What safety precautions are critical when handling this compound intermediates?

- Toxicity : Tetrazole derivatives may release HCN upon decomposition. Use fume hoods and monitor air quality .

- Reactivity : NaN₃ and chlorobenzyl halides are explosive and irritants, respectively. Store NaN₃ separately from acids, and use PPE (nitrile gloves, goggles) .

Advanced: What are the limitations of current synthetic routes for this compound analogs?

- Low yields : Steric hindrance in bulky substituents (e.g., 3,4-dichlorophenyl) reduces cycloaddition efficiency (<40%). Optimize via high-pressure reactors or flow chemistry .

- Purification challenges : Tetrazoles often require column chromatography (silica gel, ethyl acetate/hexane). Switch to recrystallization (ethanol/water) for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.